Acetic-2-13C acid, anhydride

Description

Significance of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a fundamental technique in which an atom within a molecule is replaced by one of its isotopes. pressbooks.pub This substitution, while having a negligible effect on the chemical properties of the molecule, allows scientists to track the molecule's transformation and movement. pressbooks.pubmusechem.com In chemical and biochemical research, this technique is invaluable for elucidating reaction mechanisms, understanding metabolic pathways, and studying molecular structures. pressbooks.pubmusechem.comcreative-proteomics.com The use of stable isotopes, such as carbon-13, is particularly advantageous as they are non-radioactive, making them safe for a wide range of studies, including those involving living organisms. studysmarter.co.ukdiagnosticsworldnews.com Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can readily detect the presence and position of these isotopic labels, providing detailed insights into the molecular processes under investigation. pressbooks.pub

Overview of Acetic Anhydride (B1165640) as a Fundamental Reagent in Organic Synthesis

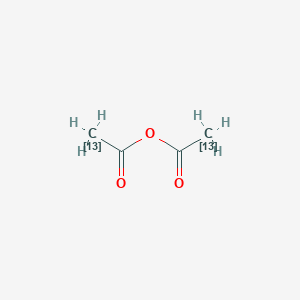

Acetic anhydride, with the chemical formula (CH₃CO)₂O, is a widely utilized and important reagent in organic synthesis. ontosight.aiwikipedia.org It is primarily employed as an acetylating agent, a process that introduces an acetyl group (CH₃CO) into a molecule. fiveable.meatamanchemicals.com This reaction is fundamental to the synthesis of numerous commercially significant products, including pharmaceuticals like aspirin (B1665792) and materials such as cellulose (B213188) acetate (B1210297), which is used in photographic film and textiles. ontosight.aiwikipedia.orgbritannica.com Acetic anhydride's reactivity also makes it useful as a dehydrating agent in certain chemical reactions. atamanchemicals.com Its versatility and effectiveness have established it as a cornerstone reagent in both academic laboratories and industrial chemical production. chemcess.com

Rationale for Carbon-13 Enrichment at the C-2 Position

The specific enrichment of the C-2 position (the methyl carbon) in acetic anhydride with carbon-13 is a deliberate choice driven by the desire to track the acetyl group itself. When Acetic-2-13C acid, anhydride is used in a reaction, the carbon-13 label is carried along with the acetyl group as it is transferred to another molecule. This allows researchers to pinpoint the exact location of the acetyl group in the final product. This is particularly useful in mechanistic studies to determine which part of the acetic anhydride molecule is involved in the reaction and in metabolic studies to follow the incorporation of the acetyl unit into larger biomolecules. The distinct signal of the carbon-13 nucleus in NMR and MS analyses provides an unambiguous marker for the acetyl group's fate.

Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₆O₃ (with 13C at the 2 and 2' positions) |

| Molecular Weight | Approximately 104.07 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless liquid wikipedia.org |

| Odor | Strong, pungent, vinegar-like wikipedia.orgnih.gov |

| Boiling Point | 138-140 °C (lit.) sigmaaldrich.com |

| Melting Point | -73 °C (lit.) sigmaaldrich.com |

| Density | Approximately 1.101 g/mL at 25 °C sigmaaldrich.com |

| Isotopic Purity | Typically 99 atom % 13C sigmaaldrich.com |

Synthesis and Applications

Synthesis of this compound

The synthesis of this compound typically starts with a precursor already enriched with carbon-13 at the desired position. A common method involves the reaction of sodium acetate, prepared from 13C-labeled acetic acid, with acetyl chloride. Another approach is the reaction of two molecules of 13C-labeled acetic acid at high temperatures. khanacademy.org The ketene (B1206846) process, a widely used industrial method for producing unlabeled acetic anhydride, can also be adapted for the synthesis of the labeled compound using 13C-enriched starting materials. ijraset.com Careful control of reaction conditions is crucial to ensure high isotopic purity and yield.

Applications in Academic Research

The primary application of this compound in academic research lies in its use as a tracer in mechanistic and metabolic studies.

Mechanistic Studies: By using this compound, chemists can follow the acetyl group through a reaction sequence. This helps to elucidate the step-by-step mechanism of a reaction, identify intermediates, and understand the rearrangement of atoms. For example, in acylation reactions, the labeled anhydride can confirm which carbonyl group is involved in the nucleophilic attack.

Metabolic Pathway Analysis: In biochemistry, this compound can be used to introduce a labeled acetyl group into biological systems. This allows researchers to trace the incorporation of acetate into various biomolecules, such as fatty acids, steroids, and amino acids. wikipedia.org For instance, feeding organisms with a substrate labeled with this compound and subsequently analyzing the distribution of the 13C label in their metabolites can reveal the intricate pathways of carbon metabolism. mdpi.com This technique has been instrumental in understanding fundamental biochemical processes.

Spectroscopic Properties

The introduction of the carbon-13 isotope at the C-2 position significantly influences the spectroscopic properties of acetic anhydride, particularly in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the signal corresponding to the enriched C-2 carbon will be significantly enhanced due to the high abundance of the ¹³C isotope (typically 99%). This strong signal allows for easy identification and tracking of the acetyl group. Furthermore, the presence of the ¹³C label can lead to observable one-bond and two-bond carbon-proton (¹³C-¹H) and carbon-carbon (¹³C-¹³C) coupling constants, providing valuable structural information about the molecule and its reaction products.

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak of this compound will appear at a higher mass-to-charge ratio (m/z) compared to its unlabeled counterpart. For the doubly labeled anhydride (¹³C at both C-2 positions), the molecular weight increases by two mass units. This mass shift allows for the clear differentiation between labeled and unlabeled molecules and their fragments, facilitating the analysis of reaction products and metabolic intermediates.

Infrared (IR) Spectroscopy: The isotopic substitution has a minor but detectable effect on the infrared spectrum. The stretching frequency of the C-H bonds in the methyl group will be slightly lower for the ¹³C-labeled compound compared to the ¹²C-unlabeled compound due to the heavier mass of the carbon atom. The characteristic two carbonyl stretching bands of anhydrides are also present. libretexts.orgspectroscopyonline.com

Structure

3D Structure

Properties

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)OC(=O)[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308428 | |

| Record name | Acetic-2-13C acid, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17830-01-2 | |

| Record name | Acetic-2-13C acid, anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17830-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic-2-13C acid, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation of Acetic 2 13c Acid, Anhydride

Methodologies for Isotopic Incorporation

The foundational step in producing Acetic-2-13C acid, anhydride (B1165640) is the introduction of the ¹³C isotope into the acetic acid framework. This is typically achieved using precursors that are already enriched with the stable isotope.

A prevalent and direct method for synthesizing ¹³C-labeled acetic anhydride involves the use of ¹³C-labeled acetic acid as a starting material. One common approach is the reaction of [1-¹³C]acetic acid with standard, unlabeled acetic anhydride. This reaction operates on an equilibrium-driven exchange of the acetyl groups, where the ¹³C-labeled acetic acid effectively displaces an unlabeled counterpart within the anhydride molecule through a nucleophilic acyl substitution mechanism. To facilitate this exchange, the mixture is often refluxed in a dry solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

Another established route involves the generation of ketene (B1206846) gas from ¹³C-labeled acetic acid through thermal decomposition. The resulting labeled ketene gas is then reacted with additional ¹³C-labeled acetic acid to form the desired doubly labeled anhydride. This method requires careful temperature control to prevent unwanted side reactions but can produce high yields of the target compound.

To overcome challenges such as isotopic dilution, which can occur in traditional methods, alternative synthetic strategies have been developed. One notable example is a variation of the Perkin reaction. researchgate.net In a conventional Perkin synthesis, a significant excess of identically labeled carboxylate sources (both the acid and the anhydride) is necessary, which is inefficient for expensive isotopically labeled materials. researchgate.net A modified approach utilizes a non-enolizable anhydride, such as pivalic anhydride, as a condensation agent. researchgate.net This strategy avoids the need for a large excess of the labeled acetic component, thereby preventing isotope dilution and broadening the applicability of the Perkin reaction for creating valuable labeled carboxylic acids. researchgate.net

Advanced Synthetic Strategies

Modern advancements in chemical synthesis have introduced more efficient and refined methods for producing isotopically labeled compounds, focusing on catalytic processes and the optimization of reaction parameters to enhance both yield and purity.

Catalysis offers a pathway to more efficient and environmentally benign synthetic processes. For the formation of acetic anhydride, including its labeled variants, both metal and non-metal catalysts have been explored. In one advanced, solvent-free approach, molten acetic acid serves as both the reactant and the reaction medium. This process, which operates at high temperatures, can be facilitated by a zinc chloride (ZnCl₂) catalyst, which significantly reduces waste generation compared to solvent-based methods.

Another significant catalytic approach is the carbonylation of methyl acetate. google.comwikipedia.org This industrial process can be adapted for isotopic labeling. The reaction involves treating methyl acetate (which can be synthesized from ¹³C-labeled precursors) with carbon monoxide in the presence of a rhodium chloride catalyst and a lithium iodide promoter. wikipedia.org This method converts the methyl acetate into acetyl iodide, which then reacts with an acetate source to yield acetic anhydride. wikipedia.org

Key reaction parameters that are typically optimized include:

Temperature: Specific temperature ranges are crucial for different methods, such as 80–100°C for the acetyl exchange method or 120–140°C for the ketene reaction.

Pressure: The carbonylation of methyl acetate requires high pressures of carbon monoxide, often exceeding 80 bars. google.com

Reaction Time: Duration is optimized to ensure the reaction proceeds to completion without significant degradation of the product. For instance, the acetyl exchange method may require 6–12 hours.

For large-scale production, overcoming the heat transfer inefficiencies of batch processes is a significant challenge. Continuous-flow microreactors have emerged as a solution, providing superior mixing and temperature control, which leads to more consistent yields and purity.

Table 1: Comparison of Synthetic Methods for ¹³C-Labeled Acetic Anhydride

| Method | Key Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Acetyl Group Exchange | [1-¹³C]acetic acid, Acetic anhydride | Reflux in CH₂Cl₂ or Ethyl Acetate (80-100°C) | Direct, widely adopted. | Equilibrium-driven, potential for isotopic dilution. researchgate.net |

| Ketene Gas Reaction | [1-¹³C]acetic acid | Thermal decomposition (120-140°C), inert gas. | High yields (85-92%) and isotopic purity (>99 atom%). | Requires precise temperature control. |

| Solvent-Free Catalysis | [¹³C]acetic acid, ZnCl₂ catalyst | Molten state (150-160°C). | Reduced waste, simplified purification. | High temperatures required. |

| Carbonylation | [¹³C]methyl acetate, CO, RhCl₃ catalyst | High pressure (>80 bar), anhydrous conditions. google.comwikipedia.org | Adaptable from industrial processes. | Requires specialized high-pressure equipment. |

Purification and Characterization of Synthetic Acetic-2-13C Acid, Anhydride

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The final product is then rigorously analyzed to confirm its chemical identity, purity, and the success of the isotopic labeling.

Purification is most commonly achieved through fractional distillation under reduced pressure (e.g., 10–15 mmHg). This technique, often performed as a short-path distillation, effectively separates the higher-boiling acetic anhydride from any residual, lower-boiling acetic acid. To prevent hydrolysis during this process, advanced distillation systems may incorporate molecular sieves to capture any trace amounts of moisture.

The characterization of this compound relies on modern analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for quantifying isotopic purity. By using selective ion monitoring (SIM), the relative abundance of the labeled molecule can be precisely determined by comparing the signals of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is essential for verifying that the isotope has been incorporated at the correct position within the molecule. The labeled carbonyl carbon exhibits a characteristic chemical shift, confirming the structure of the final product.

Table 2: Analytical Characterization Data

| Technique | Purpose | Typical Observation |

|---|---|---|

| GC-MS | Quantify isotopic purity | Selective ion monitoring for m/z of labeled vs. unlabeled fragments. |

| ¹³C NMR | Verify labeling position | Characteristic chemical shift for the ¹³C-labeled carbonyl carbon (e.g., ~δ 170.5 ppm in CDCl₃). |

| Infrared (IR) Spectroscopy | Identify functional groups | Strong carbonyl (C=O) stretching bands. orgsyn.org |

Advanced Purification Techniques in Isotope-Labeled Synthesis

The purification of isotopically labeled compounds like this compound presents unique challenges. The primary objectives are to remove any chemical impurities and, crucially, to eliminate any unlabeled or partially labeled species, thereby ensuring high isotopic enrichment.

Fractional Distillation: Distillation is a key technique for purifying acetic anhydride. Given that acetic anhydride hydrolyzes in the presence of moisture to form acetic acid, all purification steps must be conducted under anhydrous conditions. wikipedia.org For high-purity labeled compounds, fractional distillation under reduced pressure is employed. This technique lowers the boiling point, minimizing thermal decomposition and preserving the integrity of the labeled molecule. The boiling point of unlabeled acetic anhydride is approximately 138-140 °C at atmospheric pressure. sigmaaldrich.comsigmaaldrich.com

Chromatographic Methods: For applications requiring the highest purity, such as in the creation of analytical standards, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) can be used to separate the labeled anhydride from trace impurities. In the purification of related labeled biomolecules, specialized chromatography like ZIC-HILIC or Amide HILILC has proven effective in separating molecules with different degrees of labeling or acetylation. acs.org

Moisture Scavenging: Throughout the purification process, the exclusion of water is critical to prevent hydrolysis. wikipedia.org This is often achieved by performing reactions and distillations under an inert atmosphere (e.g., nitrogen or argon) and using molecular sieves to remove trace amounts of moisture from solvents and the final product.

Analytical Methodologies for Purity Assessment in Labeled Compounds

A rigorous analytical workflow is required to confirm the identity, chemical purity, and isotopic enrichment of this compound. A combination of spectroscopic and spectrometric techniques is typically employed.

Mass Spectrometry (MS): This is the primary technique for determining isotopic purity. creative-proteomics.com When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can separate the analyte from other components before analysis. almacgroup.comnih.gov High-resolution mass spectrometry, particularly Time-of-Flight (TOF) instruments, allows for the accurate measurement of mass differences between the labeled (¹³C) and unlabeled (¹²C) variants of the compound. almacgroup.comresearchgate.net By analyzing the isotopic distribution of the molecular ion, the percentage of isotopic enrichment can be precisely calculated. almacgroup.com

Liquid Chromatography (LC): Techniques like HPLC are used to assess the chemical purity of the compound by separating it from any synthesis byproducts or degradation products (like acetic acid). nih.gov The purity is often determined using a UV detector, with results greater than 95% being common for analytical standards. nih.govacs.org

Interactive Table 2: Analytical Techniques for Purity Assessment

| Technique | Principle | Information Obtained |

|---|---|---|

| GC/LC-MS | Separation followed by mass-to-charge ratio measurement | Chemical purity, isotopic enrichment, molecular weight verification. almacgroup.comresearchgate.net |

| NMR Spectroscopy | Nuclear spin interaction with a magnetic field | Confirmation of chemical structure and precise location of the ¹³C label. creative-proteomics.comacs.org |

| HPLC-UV | Chromatographic separation with UV detection | Assessment of chemical purity by quantifying impurities. nih.gov |

Through the combined application of these synthesis, purification, and analytical methods, this compound can be produced to the high standards required for its use in advanced scientific research.

Reactivity and Reaction Mechanisms Involving Acetic 2 13c Acid, Anhydride

Nucleophilic Acyl Substitution Reactions

The primary reactivity of Acetic-2-13C acid, anhydride (B1165640), like its unlabeled counterpart, is dominated by nucleophilic acyl substitution. uomustansiriyah.edu.iq In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate which then collapses, expelling a carboxylate leaving group to form a new acetylated product. libretexts.orgmasterorganicchemistry.com

Mechanistic Elucidation of Acetylation with 13C Labeling

The presence of the ¹³C label in Acetic-2-13C acid, anhydride is instrumental for elucidating reaction mechanisms. The carbon-13 nucleus is NMR-active, allowing researchers to track the acetyl group's fate using ¹³C NMR spectroscopy. This technique provides detailed information about the connectivity and chemical environment of the labeled carbon atom in reactants, intermediates, and products.

For instance, in complex molecular rearrangements, ¹³C labeling can confirm the proposed pathway. A study on the conversion of acetyl cedrene (B97730) using acetic anhydride and polyphosphoric acid utilized 1-¹³C labeled acetic anhydride. researchgate.net The position of the ¹³C label in the final product, a hydrocarbon called the "follower," was identified using 2D NMR techniques, which helped to confirm a multi-step mechanism involving a cyclopropylcarbinyl cation rearrangement. researchgate.net

Similarly, the mechanism of amine-catalyzed acetylations can be probed. The reaction of acetyl chloride-2-¹³C with certain amines demonstrated the formation of ketene (B1206846) as an intermediate, which was confirmed by the characteristic signals in the ¹³C NMR spectrum. utwente.nl This approach, directly observing intermediates, is crucial for distinguishing between possible reaction pathways. Hyperpolarized [1,1-¹³C]acetic anhydride has also been used to acetylate amino acids, allowing for the transfer of polarization and subsequent mechanistic study of the acetylated products. nih.gov

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile (e.g., alcohol, amine) on a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. byjus.comlibretexts.org The intermediate then collapses, eliminating a stable carboxylate anion as a leaving group. libretexts.org The ¹³C label remains on the acetyl group that is transferred to the nucleophile, and its final position can be unequivocally determined by spectroscopic methods.

Kinetic Isotope Effects in this compound Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For carbon-13, the KIE is typically small (k₁₂/k₁₃ ≈ 1.04) because the relative change in mass is not large. wikipedia.org However, measuring the ¹³C KIE can still provide valuable mechanistic information, particularly about the rate-determining step of a reaction.

Studies on the spontaneous hydrolysis of acetic anhydride have focused on the kinetic solvent isotope effect (KSIE), comparing reaction rates in H₂O and D₂O. cdnsciencepub.comrsc.org The hydrolysis of acetic anhydride is significantly slower in D₂O, with a kH₂O/kD₂O ratio of approximately 2.9 at 25°C. rsc.org This large KSIE suggests a mechanism where water acts as a general base, and multiple water molecules are involved in the transition state. cdnsciencepub.com

Table 1: Kinetic Isotope Effects in Reactions Involving Acetic Anhydride

| Reaction | Isotope Substitution | KIE (k_light / k_heavy) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Spontaneous Hydrolysis | H₂O / D₂O (Solvent) | ~2.9 | General base catalysis by water in the transition state. | rsc.org |

| Decarbonylation of Formic Acid | ¹²C / ¹³C (in formic acid) | 1.046 - 1.054 | C-O bond rupture is the rate-determining step. | tandfonline.com |

Formation of Labeled Esters and Amides

A primary application of this compound is in the synthesis of ¹³C-labeled esters and amides through acetylation reactions. These labeled products are invaluable in various fields, including metabolic research and as internal standards for mass spectrometry. nih.govacs.org

The reaction with an alcohol (alcoholysis) yields a ¹³C-labeled ester and acetic acid. wikipedia.org Similarly, reaction with ammonia (B1221849) or a primary or secondary amine (aminolysis) produces a ¹³C-labeled amide and an acetate (B1210297) salt. libretexts.orgsalempress.com Typically, two equivalents of the amine are required, as one equivalent acts as a base to neutralize the acetic acid byproduct. libretexts.org

Examples of Labeled Product Formation:

Labeled Histones: Histone proteins can be chemically acetylated using ¹³C₄D₆-acetic anhydride. The resulting labeled peptides are then analyzed by mass spectrometry to study histone dynamics. nih.gov

Labeled Glycans: De-N-acetylated glycans can be re-N-acetylated with ¹³C-labeled acetic anhydride to produce stable isotope-coded standards for liquid chromatography-mass spectrometry (LC-MS) based glycomics. acs.org

Labeled Amino Acids: Mixtures of amino acids can be acetylated with hyperpolarized [1,1-¹³C]acetic anhydride to form N-acetyl amino acid adducts, which can be detected with high sensitivity in NMR spectroscopy. nih.gov

Stereo- and Regioselectivity Studies Using 13C Tagging

Isotopic labeling with ¹³C is a powerful method for investigating the stereo- and regioselectivity of acylation reactions. The precise location of the ¹³C-acetyl group in the product molecule can be determined using ¹³C NMR spectroscopy, revealing which functional group was acylated in a polyfunctional molecule (regioselectivity) or providing information about the stereochemical outcome. rsc.org

For example, in the acylation of multifunctional compounds, if multiple hydroxyl or amino groups are present, this compound can be used to identify the most reactive site. The integration and chemical shift of the ¹³C signal corresponding to the newly formed ester or amide carbonyl will pinpoint the site of acylation.

Studies on the direct acylation of silyl (B83357) ethers using a combination of a carboxylic acid anhydride, a quaternary ammonium (B1175870) bromide, and a bromosilane (B8379080) have shown the reaction to be highly regioselective. psu.edu The regiochemistry of the resulting acylated products was confirmed through detailed ¹H and ¹³C NMR spectral analysis. psu.edu While this study did not use the labeled anhydride itself, it demonstrates the principle of using NMR to determine the outcome of a regioselective acylation, a process for which this compound is perfectly suited.

Catalysis in Acetylation Reactions with Isotopic Reactants

Acetylation reactions with acetic anhydride, including its isotopic variants, can be accelerated by various catalysts. The choice of catalyst can influence the reaction rate and, in some cases, the selectivity.

Base Catalysis: Pyridine is a commonly used basic catalyst. It functions by activating the anhydride through the formation of a highly reactive N-acetylpyridinium ion intermediate. byjus.comlibretexts.org

Acid Catalysis: Both Lewis acids (e.g., scandium salts, zinc chloride) and Brønsted acids (e.g., sulfuric acid, perchloric acid) can catalyze acetylation. wikipedia.orgiastate.edu Acid catalysts work by protonating the carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. byjus.com Solid acid catalysts like zeolites have also been employed, offering advantages such as ease of separation and reusability, which is particularly relevant for "green" chemistry approaches. researchgate.net

Organocatalysis: Vanadyl sulfate (B86663) (VOSO₄) has been shown to be an effective catalyst for the acetylation of phenols, alcohols, and thiols with acetic anhydride under solvent-free conditions, showcasing a sustainable approach. frontiersin.org

Table 2: Catalysts Used in Acetylation with Acetic Anhydride

| Catalyst Type | Example Catalyst | Mechanism of Action | Reference |

|---|---|---|---|

| Base | Pyridine | Forms a highly reactive N-acetylpyridinium intermediate. | byjus.comlibretexts.org |

| Brønsted Acid | Perchloric Acid (HClO₄) | Protonates the anhydride carbonyl, increasing electrophilicity. | iastate.edu |

| Lewis Acid / Solid Acid | Zeolites | Activates the anhydride carbonyl group. | researchgate.net |

| Transition Metal | Vanadyl Sulfate (VOSO₄) | Promotes activation of acetic anhydride. | frontiersin.org |

Preparation of Other Carbon-13 Labeled Compounds

This compound, or its precursor [2-¹³C]acetic acid, is a versatile building block for the synthesis of a wide array of more complex carbon-13 labeled molecules. rsc.org The labeled acetyl group can be incorporated into larger structures through various synthetic transformations.

For example, [1-¹³C]acetic acid has been used in a modified Perkin reaction to synthesize ¹³C-labeled cinnamic acids. researchgate.net Similarly, it has been used as the carbon-13 source in the synthesis of optically pure (+)-4-[¹³C]catechin, a labeled flavonoid, via a Friedel-Crafts acylation reaction. researchgate.net

Other examples include:

Labeled Phenylalanine: Labeled cinnamic acids can be converted enzymatically into L-phenylalanine isotopomers. researchgate.net

Labeled Mevalonolactone: [2-¹³C]acetyl chloride, derived from the corresponding labeled acetic acid, can be converted into labeled mevalonolactone, a key intermediate in the biosynthesis of terpenes and steroids. rsc.org

Labeled Acetic Acid Derivatives: Large-scale procedures have been developed to convert labeled methanol (B129727) or bromoacetic acid into various isotopomers of 2-(phenylthio)acetic acid, which are stable and versatile two-carbon labeling precursors for other syntheses. nih.gov

These examples underscore the utility of simple labeled precursors like this compound in providing access to a broad range of isotopically labeled compounds for advanced research in chemistry, biology, and medicine.

Synthesis of Labeled Carboxylic Acids and Derivatives

A primary application of this compound lies in the synthesis of other 13C-labeled carboxylic acids and their derivatives. This is often achieved through reactions where the labeled acetyl group is transferred to a substrate.

One notable application is in variations of the Perkin reaction to produce labeled cinnamic acids. A modified Perkin synthesis utilizes a non-enolizable anhydride, such as pivalic anhydride, as a condensation agent. This method allows for the efficient synthesis of 1-13C-p-alkylcinnamic acids from 1-13C-acetic acid, which can be prepared from this compound. This approach is advantageous as it avoids the isotopic dilution that occurs in a conventional Perkin reaction, where a large excess of the labeled carboxylate is required. The high degree of 13C enrichment from the starting labeled acetic acid is preserved in the final cinnamic acid product.

The general strategy for producing labeled carboxylic acids often involves the nucleophilic substitution of a leaving group with a labeled cyanide, followed by hydrolysis to the carboxylic acid. This compound can be used to introduce the labeled acetyl group in various synthetic pathways to create more complex labeled molecules, such as ω-hydroxy carboxylic acids. These labeled compounds are instrumental in studying the structure and metabolism of natural polymers like cutin and suberin.

The reactions involving this compound for the synthesis of labeled derivatives are analogous to those of unlabeled acetic anhydride and include esterification, amidation, and acylation reactions. For instance, it reacts with alcohols to form labeled esters and with amines to yield labeled amides.

Table 1: Examples of Labeled Compounds Synthesized Using 13C-Labeled Acetic Acid/Anhydride Precursors

| Labeled Product | Synthetic Method | Precursor | Application | Reference(s) |

| 1-13C-p-alkylcinnamic acids | Modified Perkin reaction | 1-13C-acetic acid | Isotope labeling for structural and mechanistic studies | , |

| 13C-labeled ω-hydroxy carboxylic acids | Multi-step synthesis involving labeled precursors | 13C-labeled starting materials | Studying biopolymers like cutin and suberin | |

| N-[13C]formyl[15N]alanine methyl ester | Formylation | Acetic [13C]-formic anhydride | Synthesis of labeled isocyanides for polymerization |

Applications in the Formation of Mixed Anhydrides

Mixed or unsymmetrical anhydrides are compounds with two different acyl groups attached to the same oxygen atom. This compound is a valuable precursor for the synthesis of labeled mixed anhydrides. These mixed anhydrides are often more reactive than simple anhydrides and can offer selectivity in acylation reactions.

A common method to prepare mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt. For example, a labeled mixed anhydride like benzoic acetic anhydride could be synthesized using a labeled acetyl chloride (derived from this compound) and sodium benzoate. Studies on mixed anhydrides like p-nitrobenzoic-acetic mixed anhydride and p-methoxybenzoic-acetic mixed anhydride have explored their synthesis, purification, and disproportionation reactions.

A well-known mixed anhydride is acetic formic anhydride, which can be prepared from ketene and formic acid or from acetic anhydride and formic acid. The use of 13C-labeled acetic anhydride would result in labeled acetic formic anhydride. This labeled mixed anhydride is a useful formylating agent, for instance, in the synthesis of N-[13C]formyl[15N]alanine methyl ester from [15N]alanine methyl ester. Mixed anhydrides containing the acetyl group can also be prepared using ketene as an acetylating agent in a reaction with a carboxylic acid.

The reactivity of mixed anhydrides is a subject of interest, as cleavage by a nucleophile can occur at either of the two carbonyl carbons. The site of attack is influenced by the electronic and steric nature of the acyl groups.

Table 2: Formation and Reactivity of Mixed Anhydrides

| Mixed Anhydride Type | Formation Method | Reactivity Characteristic | Reference(s) |

| Benzoic propanoic anhydride | Dehydration of benzoic acid and propanoic acid | Unsymmetrical anhydride | |

| Acetic formic anhydride | Reaction of ketene with formic acid; or acyl chloride with sodium formate | Tends to disproportionate upon heating | , |

| p-substituted benzoic-acetic mixed anhydrides | From the corresponding symmetrical anhydrides | Undergo disproportionation; useful in studying reaction mechanisms |

Theoretical and Computational Investigations of this compound Reactivity

Theoretical and computational methods provide deep insights into the reaction mechanisms, transition states, and energetics of reactions involving acetic anhydride, with the findings being directly applicable to its isotopically labeled form.

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the reaction pathways of acetic anhydride with various substrates. These studies can elucidate the geometries of reactants, transition states, and products, as well as calculate reaction energies and activation barriers.

For instance, ab initio quantum mechanical calculations have been used to study intermolecular anhydride formation, providing insights into the energetics of the two main steps: the formation of a reactive ion-molecule complex and the subsequent formation of the transition state. The calculated activation energies in aqueous solution have shown good correlation with experimental values. Such studies have revealed that differences in gas-phase energies, solvation energies, and the free energy cost of bringing reactants together are all important factors in determining reactivity.

The reactivity of acetic anhydride in more complex reactions, such as the [2+3] cycloaddition reaction with isocyanides and dialkyl acetylenedicarboxylates, has also been investigated theoretically. These studies help in identifying the rate-determining step and understanding the influence of steric and electronic effects on the reaction's potential energy surface.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in a condensed phase, providing information that complements static quantum mechanical calculations. MD simulations of acetic anhydride can model its behavior in bulk phases and in solution, offering insights into intermolecular interactions and the structure of reaction intermediates.

For example, multiscale modeling combining DFT and MD simulations has been used to investigate the interaction of acetic anhydride with biopolymers like cellulose (B213188) and lignin (B12514952). These simulations can predict interaction energies and preferred binding configurations, which are crucial for understanding processes like wood modification. MD simulations have shown that acetic anhydride interacts more strongly with cellulose than with lignin models.

MD simulations have also been employed to study the intermolecular structure of acetic acid-water mixtures at various conditions, which is relevant to the hydrolysis of acetic anhydride. These simulations can reveal the formation and stability of hydrogen-bonded structures like cyclic dimers and chains. By using different force fields (like OPLS-AA or GAFF) and charge models, MD simulations can calculate macroscopic properties such as density and viscosity, which can be compared with experimental data to validate the simulation parameters. The study of aggregates of mixed acids with water through MD simulations provides insights into their behavior in atmospheric aerosols.

Applications of Acetic 2 13c Acid, Anhydride in Isotopic Tracing and Metabolic Research

Elucidation of Metabolic Pathways and Fluxes

The introduction of a carbon-13 (¹³C) label at the second carbon position of acetic anhydride (B1165640) provides a non-radioactive tracer that can be followed through various metabolic transformations. This isotopic labeling is fundamental to understanding the dynamic nature of metabolism.

Tracing Carbon Flow in Biological Systems

Acetic-2-¹³C acid, anhydride serves as a key precursor for introducing the ¹³C isotope into acetyl-CoA, a central molecule in cellular metabolism. Once the labeled acetyl group from the anhydride is transferred, researchers can track the journey of the ¹³C atom as it is incorporated into a multitude of downstream biomolecules. This allows for the qualitative mapping of metabolic routes, identifying which pathways are active under specific physiological or pathological conditions. For instance, by analyzing the distribution of the ¹³C label in intermediates of the tricarboxylic acid (TCA) cycle and fatty acid synthesis, scientists can confirm the flow of carbon from acetate (B1210297) into these critical cellular processes.

Quantitative Metabolic Flux Analysis (¹³C-MFA)

Beyond simply tracing pathways, Acetic-2-¹³C acid, anhydride is instrumental in Quantitative Metabolic Flux Analysis (¹³C-MFA). This powerful technique measures the rates, or fluxes, of metabolic reactions within a biological system. sci-hub.senih.gov By introducing the ¹³C-labeled acetate and measuring the isotopic enrichment patterns in key metabolites, such as amino acids and lipids, researchers can construct detailed models of cellular metabolism. isotope.com These models provide quantitative data on the amount of carbon flowing through different pathways.

For example, ¹³C-MFA studies using labeled acetate have been employed to investigate the metabolism of microorganisms like Yarrowia lipolytica, an oleaginous yeast. isotope.comosti.gov These studies have elucidated how the organism utilizes acetate to produce lipids, revealing the relative activities of pathways like the glyoxylate (B1226380) shunt and the pentose (B10789219) phosphate (B84403) pathway. isotope.comosti.gov This quantitative understanding is crucial for metabolic engineering efforts aimed at optimizing the production of biofuels and other valuable chemicals. sci-hub.seisotope.com The precision of ¹³C-MFA allows for the determination of intracellular fluxes with a high degree of accuracy, providing invaluable insights into cellular physiology and function. sci-hub.se

Table 1: Research Findings in Metabolic Flux Analysis

| Research Area | Organism/System | Key Findings | Reference |

| Lipid Synthesis | Yarrowia lipolytica | Determined the flux distribution between the TCA cycle, glyoxylate shunt, and pentose phosphate pathway during lipid accumulation from acetate. | isotope.com |

| Central Carbon Metabolism | Escherichia coli | Used parallel labeling experiments with ¹³C-glucose to achieve high-resolution flux maps of central metabolic pathways. | sci-hub.se |

| Photoautotrophic and Mixotrophic Growth | Chlamydomonas reinhardtii | Utilized ¹³C-acetate to study carbon uptake and assimilation under different growth conditions, highlighting the roles of the Calvin-Benson cycle and the glyoxylic acid cycle. | nih.govrsc.org |

Biosynthetic Pathway Delineation

The stable isotope label in Acetic-2-¹³C acid, anhydride is a powerful tool for dissecting the complex, multi-step processes of natural product biosynthesis.

Precursor Incorporation Studies in Natural Product Biosynthesis

Many natural products, particularly polyketides, are synthesized from acetate units. By feeding organisms with Acetic-2-¹³C acid, anhydride, researchers can determine whether and how acetate is incorporated into the final structure of a natural product. The pattern of ¹³C enrichment in the isolated molecule, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, provides a roadmap of its biosynthetic assembly. cdnsciencepub.com

For instance, studies on the biosynthesis of fungal metabolites like dihydrofusarubin and citromycetin (B1669105) have utilized ¹³C-labeled acetate to confirm their polyketide origin. cdnsciencepub.compsu.edu The specific positions of the ¹³C labels in the final products revealed the head-to-tail condensation of acetate units that forms the carbon skeleton of these molecules. cdnsciencepub.compsu.edu

Investigating Enzymatic Mechanisms with ¹³C Substrates

The use of substrates labeled with stable isotopes is a cornerstone of mechanistic enzymology. Acetic-2-¹³C acid, anhydride can be used to generate ¹³C-labeled acetyl-CoA, which can then serve as a substrate for enzymes involved in a wide array of biochemical transformations. By analyzing the isotopic composition of the products of these enzymatic reactions, researchers can gain insights into the catalytic mechanisms. d-nb.info

For example, chemo-enzymatic syntheses have been developed to produce labeled L-amino acids using ¹³C-labeled acetic anhydride as a starting material. d-nb.info These labeled amino acids are then used to study the mechanisms of enzymes like phenylalanine ammonia (B1221849) lyase, which is crucial for understanding certain metabolic pathways and genetic diseases. d-nb.info

Metabolite Profiling and Metabolomics

Acetic-2-¹³C acid, anhydride has also found significant application in the field of metabolomics, the comprehensive analysis of all metabolites in a biological sample.

Derivatization with ¹³C-labeled acetic anhydride can be used to "tag" specific classes of metabolites, such as amino acids and amines, in complex biological fluids like urine and serum. nih.govpsu.edu This chemical derivatization introduces a ¹³C label that enhances the detection of these metabolites by ¹³C NMR spectroscopy. nih.gov This approach improves the sensitivity and resolution of the analysis, allowing for the identification and quantification of low-concentration metabolites that might otherwise be difficult to detect. nih.govpsu.edu This has proven valuable for metabolite profiling in the context of diagnosing inborn errors of metabolism and for broader biomarker discovery efforts. nih.govpsu.edu

Furthermore, the technique of "secondary hyperpolarization" has been developed, where hyperpolarized [1,1-¹³C]acetic anhydride is used to rapidly label and enhance the NMR signals of biomolecules like amino acids and peptides. pnas.orgismrm.org This method offers a significant boost in sensitivity, enabling real-time metabolic analyses. pnas.org

Derivatization Strategies for Enhanced Metabolite Detection with ¹³C Labeling

A primary application of ¹³C-labeled acetic anhydride is in chemical derivatization, a strategy used to enhance the analytical detection of specific classes of metabolites. nih.govnih.gov This approach is particularly effective for amine-containing metabolites, such as amino acids, which are central to numerous biological processes. nih.gov The derivatization process involves the acetylation of amine groups directly within an aqueous medium, such as a biofluid sample. nih.govnih.gov

The reaction with acetic anhydride, for instance 1,1′-¹³C₂ acetic anhydride, is a straightforward and rapid method that attaches a ¹³C-labeled acetyl group to these molecules. nih.govpnas.org This tagging creates a high-sensitivity, quantitative label that significantly improves detection in complex mixtures with minimal need for sample pretreatment. nih.govnih.gov The introduction of the ¹³C isotope is crucial because it allows for analysis using ¹³C NMR or two-dimensional (2D) ¹H-¹³C heteronuclear experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment. pnas.orgnih.gov These NMR techniques, when applied to the derivatized samples, produce highly resolved spectra with greatly improved sensitivity compared to the analysis of underivatized metabolites. nih.govnih.gov

The reaction is typically performed at room temperature by adding the ¹³C-labeled acetic anhydride to the sample solution, which has been adjusted to a pH of around 8.0. nih.govnih.gov This pH is maintained during the reaction to facilitate the acetylation of nucleophiles like amines. nih.govpnas.org The resulting N-acetylated derivatives, now containing the ¹³C label, can be readily distinguished and quantified. nih.gov For example, the ¹³C NMR spectrum of N-acetylated amino acids shows distinct peaks for the labeled carbonyl carbons in a specific region (e.g., 175.7-177 ppm), allowing for clear resolution of individual amino acids. nih.govpnas.org This chemoselective tagging method significantly boosts both the resolution and sensitivity of NMR for metabolite analysis. nih.gov

Application in Complex Biofluid Analysis for Research Purposes

The derivatization strategy using ¹³C-labeled acetic anhydride is highly effective for the analysis of complex biofluids like human urine and serum. nih.govnih.gov These fluids contain a vast array of metabolites, and their comprehensive analysis, known as metabolite profiling or metabolomics, can provide a snapshot of an individual's physiological state. nih.govpnas.org By selectively tagging and enhancing the signals of amine-containing compounds, researchers can identify and quantify these metabolites even at low concentrations. nih.gov

This method has been successfully used to compare the amino acid profiles in urine and serum samples from healthy individuals and patients with inborn errors of metabolism, such as tyrosinemia type II, phenylketonuria, and homocystinuria. nih.govnih.gov The distinct metabolic profiles generated through this technique can serve as potential biomarkers for disease detection and for understanding underlying biological processes. nih.govnih.gov The process is robust enough for routine use, making it a valuable tool in clinical research and diagnostics. nih.govpnas.org

In one study, frozen human urine samples were thawed, concentrated, and adjusted to a pH of 8.0 before being reacted with 1,1′-¹³C₂ acetic anhydride. nih.gov The resulting ¹³C-labeled derivatives were then analyzed by NMR, allowing for the clear identification of various amino acids and related metabolites. nih.gov This demonstrates the method's utility in creating detailed metabolic profiles from complex biological samples. nih.govnih.gov The combination of derivatization with ¹³C NMR spectroscopy provides data suitable for large-scale metabolomic analyses. nih.govpnas.org

| Biofluid | Target Metabolites | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Human Urine | Amino acids and related metabolites | 1D and 2D ¹³C NMR | Demonstrated effective profiling in normal samples and those from patients with inborn errors of metabolism (e.g., tyrosinemia, phenylketonuria). nih.govnih.gov | nih.govnih.gov |

| Human Serum | Amino acids and related metabolites | 1D and 2D ¹³C NMR | Enabled high-resolution and sensitive profiling of amino acids for biomarker discovery. nih.govnih.gov | nih.govnih.gov |

| General Biofluids | Amine-containing metabolites | ¹³C NMR, ¹H-¹³C HSQC | The method provides a simple, quantitative label with minimal sample pretreatment, suitable for routine metabolite profiling. nih.govnih.gov | nih.govnih.gov |

Protein and Nucleic Acid Labeling for Structural and Functional Studies

Beyond small molecule metabolites, ¹³C-labeled acetic anhydride is a valuable reagent for introducing isotopic labels into macromolecules like proteins and nucleic acids. This labeling facilitates detailed structural and functional investigations using advanced analytical methods.

Incorporation of ¹³C-Labeled Acetyl Groups into Macromolecules

¹³C-labeled acetic anhydride can be used to covalently attach ¹³C-acetyl groups to nucleophilic sites on proteins and nucleic acids. In proteins, the primary targets for acetylation are the ε-amino groups of lysine (B10760008) residues and the N-terminal amino groups. pnas.orgmdpi.com This reaction provides a way to introduce a stable isotope label for various research applications, including proteomics and the study of post-translational modifications. pnas.orgisotope.com For instance, peptides containing lysine side-chains can be readily labeled with hyperpolarized [1,1-¹³C] acetic anhydride, demonstrating the potential to tag larger macromolecular structures. pnas.org

In the case of nucleic acids, early research showed that RNA can be readily acylated at the 2′-hydroxyl (2′-OH) group using acetic anhydride in an aqueous solution. nih.gov This selectivity for the 2'-OH group over other nucleophilic sites on the RNA molecule, such as the nucleobases, is a key advantage. nih.gov The incorporation of labels into DNA and RNA is crucial for NMR-based studies of their structure and dynamics. nih.gov While uniform labeling of nucleic acids is possible, site-specific labeling using modified phosphoramidite (B1245037) building blocks during solid-phase synthesis offers a more targeted approach. nih.gov Acetic anhydride is used in the synthesis of these modified building blocks, for example, in the acetylation of the amino function on a cytidine (B196190) precursor. acs.orgoup.com

Use in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, ¹³C-labeled acetic anhydride serves multiple purposes. Chemical derivatization with acetic anhydride at the protein or peptide level can improve the performance of mass spectrometry-based analyses. mdpi.com Acetylation of lysine residues neutralizes their positive charge, which can alter the fragmentation patterns of peptides in a predictable way and lead to improved sequence coverage. mdpi.com One study found that acetylation of a protein digest resulted in increased sequence coverage regardless of the ionization method used (ESI, APCI, or APPI). mdpi.com

Furthermore, the combination of metabolic labeling with chemical derivatization using isotopically distinct forms of acetic anhydride provides a sophisticated method for studying protein dynamics. A strategy known as "CoMetChem" (Combined Metabolic and Chemical labeling) uses this principle to investigate histone acetylation and deacetylation rates. acs.org In this approach, cells are first grown with a ¹³C-labeled metabolic precursor like [U-¹³C]-glucose, which leads to the enzymatic incorporation of ¹³C-acetyl groups onto histones. acs.org Subsequently, the extracted histones are chemically acetylated with a different isotopologue, such as ¹³C₄,D₆-acetic anhydride, to label all previously non-acetylated lysine sites. acs.org This dual-labeling strategy creates chemically identical, fully acetylated histone peptides that can be distinguished by high-resolution mass spectrometry, allowing for the precise quantification of site-specific acetylation turnover. acs.org

| Application Area | Methodology | Key Outcome | Reference |

|---|---|---|---|

| Improved Peptide Identification | Acetylation of protein digests with acetic anhydride prior to LC-MS/MS analysis. | Increased sequence coverage and number of identified peptides. mdpi.com | mdpi.com |

| Histone PTM Dynamics | CoMetChem: Metabolic labeling with [U-¹³C]-glucose combined with chemical labeling using ¹³C₄,D₆-acetic anhydride. | Allows for accurate relative quantification of site-specific lysine acetylation and deacetylation rates. acs.org | acs.org |

| Macromolecule Tagging | Labeling of lysine side-chains in peptides with hyperpolarized [1,1-¹³C] acetic anhydride. | Demonstrates feasibility of labeling larger biomolecules for high SNR NMR analysis. pnas.org | pnas.org |

Advanced Analytical Methodologies Utilizing Acetic 2 13c Acid, Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ¹³C isotope in Acetic-2-13C acid, anhydride (B1165640) makes it particularly valuable for NMR spectroscopy, a technique that probes the magnetic properties of atomic nuclei.

¹³C NMR Spectral Analysis of Acetylated Compounds

The acetylation of molecules with Acetic-2-13C acid, anhydride introduces a ¹³C-labeled acetyl group, which can be readily detected by ¹³C NMR spectroscopy. The chemical shift of the introduced ¹³C-labeled carbonyl carbon typically appears in the range of 165-190 ppm. For instance, in the N-acetylation of amino acids, the carbonyl carbons of the newly formed amide bond resonate between 175.7 and 177 ppm. Similarly, the carbonyl carbon of the acetyl group in O-Acetylsalicylic acid appears at 169.78 ppm. This distinct signal allows for the unambiguous identification and quantification of acetylated products.

The chemical shift of the methyl carbon in the acetyl group is also observable, typically appearing at a much lower frequency, around 21.02 ppm in O-Acetylsalicylic acid. The specific chemical shifts can vary depending on the molecular environment of the acetyl group.

Enhanced Detection Techniques (e.g., 1D and 2D ¹³C NMR, HSQC) for Labeled Metabolites

The low natural abundance of ¹³C (about 1.1%) often limits the sensitivity of ¹³C NMR. Using this compound to label metabolites significantly enhances their detection. This isotopic enrichment is particularly beneficial for complex biological samples like urine and serum, where metabolites are often present in low concentrations.

One-dimensional (1D) ¹³C NMR spectra of biofluids derivatized with ¹³C-labeled acetic anhydride show highly resolved signals for the acetylated metabolites, improving sensitivity and allowing for their identification and comparison.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), further enhance the resolution and sensitivity of detection. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, which is invaluable for identifying compounds in complex mixtures. By labeling metabolites with this compound, the resulting ¹H-¹³C correlation signals in an HSQC spectrum can be used to profile amino acids and other metabolites in human biofluids with high resolution. This method has been successfully applied to study metabolic disorders like tyrosinemia type II, argininosuccinic aciduria, homocystinuria, and phenylketonuria by analyzing derivatized urine and serum samples.

Below is an interactive table showing typical ¹³C chemical shifts for the carbonyl carbon of N-acetylated amino acids after derivatization with ¹³C-labeled acetic anhydride.

| Amino Acid | ¹³C Chemical Shift (ppm) of Carbonyl Carbon |

| Alanine | 176.7 |

| Glycine | 176.1 |

| Leucine | 177.0 |

| Serine | 176.3 |

| Valine | 176.9 |

Solid-State ¹³C NMR Applications in Material Science Research

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials at a molecular level. this compound can be used to introduce ¹³C labels into solid materials, such as polymers and composites, to facilitate their analysis by ssNMR.

For example, the reaction of wood components with anhydrides has been studied using solid-state ¹³C NMR to understand the chemical modifications occurring within the wood structure. This technique can provide detailed information about the local chemical environment of the introduced acetyl groups, helping to elucidate the nature of the bonding and interactions between the modifier and the material. The chemical shifts in solid-state ¹³C NMR can be assigned to specific carbon atoms within the material, allowing for the characterization of both crystalline and amorphous domains.

Hyperpolarized ¹³C NMR in Ligand-Protein Interaction Studies

Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), can enhance the NMR signal of ¹³C-labeled molecules by several orders of magnitude. This dramatic increase in sensitivity allows for the study of molecular interactions at very low concentrations.

This compound can be hyperpolarized and then used to "tag" molecules of interest, a process referred to as secondary hyperpolarization. This method is particularly useful for studying ligand-protein interactions. By acetylating a ligand with hyperpolarized this compound, the ligand becomes "visible" in a ¹³C NMR experiment even at micromolar concentrations.

Changes in the nuclear spin-lattice relaxation time (T₁) of the hyperpolarized ¹³C label upon binding of the ligand to a protein can be measured to probe the interaction. This approach has been demonstrated in studies of ligand binding to human serum albumin (HSA) using a benchtop NMR spectrometer. The simplicity of the resulting ¹³C spectra, often showing a single peak per labeled ligand, facilitates the analysis.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The incorporation of a stable isotope like ¹³C from this compound allows for precise quantification and tracing of molecules.

Isotopic Ratio Mass Spectrometry (IRMS) for ¹³C/¹²C Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a given sample with very high precision. When a compound is labeled with this compound, its ¹³C/¹²C ratio is significantly altered compared to its naturally occurring counterpart.

This difference in isotopic ratio can be used to trace the fate of the labeled molecule in various biological or environmental systems. For example, by measuring the ¹³C/¹²C ratio in different cellular compartments or metabolic products, researchers can quantify the uptake, distribution, and transformation of the acetylated compound. This technique is highly selective and can detect very small amounts of the labeled material, even after it has been degraded. IRMS has been used to differentiate between endogenous and synthetic compounds in doping control and to study metabolic pathways.

High-Resolution Chemical Ionization Mass Spectrometry (CI-ToFMS) with Labeled Acetate (B1210297) Ions

High-Resolution Chemical Ionization Time-of-Flight Mass Spectrometry (CI-ToFMS) is a powerful analytical technique for the sensitive and real-time identification and quantification of gas-phase compounds. When utilizing acetate ions generated from isotopically labeled sources like this compound, this method offers enhanced capabilities for molecular and elemental speciation. The underlying principle of acetate chemical ionization is that ionization occurs if the gas-phase acidity of the analyte is higher than that of acetic acid, allowing for the deprotonation of a wide range of acidic compounds.

The use of a high-resolution time-of-flight mass analyzer, with a mass resolution (m/Δm) of up to 6000, allows for the precise separation of isobaric masses, which are molecules that have the same nominal mass but different exact masses due to different elemental compositions. This high resolving power is crucial for differentiating between compounds with very similar masses, a common challenge in the analysis of complex mixtures.

Key Features of Acetate CI-ToFMS:

| Feature | Description |

| High Sensitivity | Capable of detecting gas-phase compounds at parts-per-trillion (pptv) levels. |

| Soft Ionization | Minimizes fragmentation of analyte molecules, preserving molecular identity for easier identification. |

| Real-Time Analysis | Data acquisition rates can exceed 200 complete mass spectra per second, enabling the monitoring of dynamic processes. |

| Selectivity | The use of acetate as a reagent ion provides selectivity towards acidic compounds. |

In studies of secondary organic aerosol (SOA) composition, acetate CI-ToFMS has been shown to effectively ionize highly oxygenated organic compounds, providing valuable insights into their chemical nature. The soft ionization characteristic of this method, combined with high mass resolving power, facilitates detailed molecular and elemental analysis. When this compound is used to generate the labeled acetate reagent ions, it introduces a specific mass shift in the resulting product ions. This isotopic labeling is instrumental for tracer studies, allowing researchers to follow the path of the acetyl group in various chemical and biological reactions with high precision.

Quantitative Mass Spectrometry in Metabolic Research Using 13C Tracers

Quantitative mass spectrometry employing 13C tracers, such as those derived from this compound, has become an indispensable tool in metabolic research. This approach, often referred to as 13C Metabolic Flux Analysis (13C-MFA), allows for the detailed investigation of intracellular metabolic pathways. By introducing a 13C-labeled substrate into a biological system, researchers can trace the incorporation of the 13C atoms into various metabolites, providing a quantitative measure of the metabolic fluxes through different pathways.

High-resolution mass spectrometry (HRMS) is particularly well-suited for these studies, as its high resolving power can differentiate between isotopically labeled and unlabeled metabolites, as well as distinguish between different isotopic labels (e.g., 13C from 15N). This capability overcomes a significant limitation of traditional triple quadrupole instruments, where it can be difficult to resolve spiked internal standards from isotopically enriched metabolites.

Applications in Metabolic Research:

Pathway Activity Profiling: Deep labeling experiments, where cells are cultured in a medium containing 13C-labeled nutrients, enable the identification of active and inactive metabolic pathways by observing the mass isotopomer distributions of endogenous metabolites.

Carbon Source Identification: These experiments can determine the carbon sources that cells utilize for processes like oxidation and biomass synthesis. For instance, by analyzing the 13C enrichment in acetyl-CoA, researchers can quantify the contribution of different precursors to this central metabolic pool.

Flux Quantification: Stable isotope tracing provides crucial information on the routes and mechanisms of metabolic control. For example, it can be used to determine the relative contributions of glucose and glutamine to the production of lipogenic acetyl-CoA.

The data generated from these experiments, specifically the mass isotopomer distributions (MIDs), are used to calculate metabolic fluxes. This involves complex modeling and data analysis to deduce the rates of enzymatic reactions within the metabolic network.

Example of 13C Incorporation into Acetyl-CoA:

| Precursor | Condition | 13C-Labeling of Acetyl-CoA (%) |

| U-13C-glucose | Normoxia | High |

| U-13C-glucose | Hypoxia | Low |

| U-13C-glutamine | Hypoxia | Increased |

| U-13C-acetate | Hypoxia (with U-13C-glucose & glutamine) | 18% increase |

This table illustrates how the contribution of different carbon sources to the acetyl-CoA pool can be quantified under different cellular conditions. Data adapted from studies on cancer cell metabolism.

Chromatographic Coupling with Isotopic Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of 13C-labeled compounds. This method is particularly valuable in metabolic flux analysis, where it is used to determine the isotopomer distribution of metabolites extracted from biological samples. For volatile compounds or those that can be made volatile through derivatization, GC-MS provides excellent separation and sensitive detection.

In the context of using this compound as a labeling agent, the anhydride can be used to derivatize molecules containing hydroxyl or amino groups. This derivatization not only makes the analytes more amenable to GC analysis but also introduces the 13C-labeled acetyl group. The subsequent mass spectrometric analysis of the fragments of these derivatives can reveal the position and extent of 13C incorporation.

Recent advancements have focused on 13C-positional GC-MS approaches, which aim to determine the 13C-enrichment at specific atomic positions within a molecule by analyzing multiple mass fragments of its derivative. However, care must be taken as this approach can be subject to analytical biases depending on the fragments chosen for calculation.

Key Steps in GC-MS Analysis of Labeled Compounds:

Sample Preparation: Extraction of metabolites from the biological matrix.

Derivatization: Chemical modification of metabolites to increase their volatility and thermal stability. This is the step where a labeled acetyl group from this compound could be introduced.

GC Separation: Separation of the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection and Analysis: Ionization and fragmentation of the separated compounds, followed by mass analysis to determine their mass-to-charge ratios and isotopic distribution.

The analysis of proteinogenic amino acids is a common application in classic 13C-MFA, and detailed protocols for their sample preparation and GC-MS analysis have been established to ensure high-quality labeling data.

Liquid Chromatography-NMR/MS (LC-NMR/MS) for Complex Mixture Characterization

The hyphenation of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) creates a powerful analytical platform, LC-NMR/MS, for the comprehensive characterization of complex mixtures. This combination leverages the superior separation capabilities of HPLC with the detailed structural information provided by NMR and the high sensitivity and mass information from MS.

When analyzing samples that have been labeled using this compound, the 13C isotope serves as a powerful probe for both NMR and MS detection.

In LC-MS , the presence of the 13C-label results in a characteristic mass shift, which can be used to identify and quantify the labeled compounds. High-resolution MS is particularly advantageous for resolving labeled from unlabeled species.

In LC-NMR , the 13C nucleus is NMR-active. Isotopic labeling significantly enhances the signal-to-noise ratio in 13C NMR experiments, facilitating the identification of the labeled molecules and the determination of the labeling position within the molecular structure. This is especially useful for de novo compound identification.

Modes of LC-NMR Operation:

| Mode | Description |

| Continuous-flow | The entire eluent from the LC column flows continuously through the NMR flow cell, and spectra are recorded over the whole chromatographic run. |

| Stopped-flow | The HPLC flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times to obtain higher quality NMR spectra. |

| Loop collection | Eluting peaks are collected in sample loops for subsequent, offline NMR analysis. |

The combination of LC-NMR and LC-MS is particularly valuable in the analysis of natural products, drug metabolites, and other complex biological or chemical mixtures where components are often present in low concentrations and may be isomeric or structurally related. The complementary data from MS (elemental composition and molecular weight) and NMR (precise atomic connectivity and stereochemistry) allows for unambiguous structure elucidation of unknown labeled compounds within the mixture.

Future Directions and Emerging Research Avenues for Acetic 2 13c Acid, Anhydride

Development of Novel Synthetic Routes for Highly Enriched Analogs

The precision of isotopic labeling studies is fundamentally dependent on the isotopic enrichment of the tracer molecule. Consequently, a significant area of ongoing research is the development of more efficient and cost-effective synthetic routes to produce Acetic-2-13C acid, anhydride (B1165640) and its analogs with very high isotopic purity. Current research efforts are moving beyond traditional methods, which often involve multi-step processes with potential for isotopic dilution.

Future synthetic strategies are anticipated to focus on:

Catalytic Routes: The exploration of novel catalysts, such as palladium-based systems for C(sp3)–H functionalization, is enabling more direct and efficient incorporation of 13C-methyl groups into precursor molecules.

Universal Labeled Precursors: A promising strategy involves the use of universally applicable 13C-labeled building blocks. For instance, methods starting from elemental 13C to produce calcium carbide (Ca¹³C₂) and subsequently acetylene (B1199291) (H¹³C≡¹³CH) provide a versatile platform for the synthesis of a wide array of 13C₂-labeled compounds, which could be precursors for highly enriched acetic acid analogs.

Organoborane Chemistry: The reaction of organoboranes with 13C-enriched carbon monoxide presents a direct and efficient pathway to synthesize 13C-labeled carboxylic acids, the immediate precursors to their corresponding anhydrides.

These advancements aim to make highly enriched Acetic-2-13C acid, anhydride more accessible, thereby enhancing the sensitivity and accuracy of the downstream applications.

| Synthetic Precursor/Method | Target Labeled Moiety | Potential Advantage |

| ¹³C Elemental Carbon | ¹³C₂ units | Universal access to various labeled building blocks |

| ¹³C-Carbon Monoxide | ¹³C-Carboxylic Acids | Efficient synthesis via organoborane reactions |

| ¹³C-Iodomethane | ¹³C-Methyl groups | Palladium-catalyzed C-H functionalization for amino acid precursors |

| [¹³C]CO₂ | ¹³C-Carboxylic Acids | Direct reversible decarboxylation of organic acids |

Expanding the Scope of Isotopic Tracing to New Biological Systems

Isotopic tracing with 13C-labeled molecules is a cornerstone of metabolic research. This compound, as a precursor to acetyl-CoA, is particularly valuable for tracking carbon flow through central metabolic pathways. The future will see the application of this tracer expand from well-understood model systems to more complex and clinically relevant biological contexts.

Emerging areas of application include:

Disease-Specific Metabolism: Researchers are increasingly using 13C tracers to delineate the unique metabolic wiring of diseases. This includes mapping glutamine metabolism in cancer cells, studying metabolic perturbations in endothelial cells linked to cardiovascular disease, and investigating the physiology of neural cells.

Complex Cellular Environments: Moving beyond single-cell-type cultures, isotopic tracing is being applied to more complex systems like acute brain slices to understand metabolic heterogeneity and cell-cell interactions in tissues.

In Vivo Flux Analysis: The development of advanced analytical techniques is making it feasible to perform metabolic flux analysis in whole organisms, providing a systemic view of metabolism in health and disease.

Immunometabolism: The metabolic reprogramming of immune cells, such as T cells, is a critical factor in their function. 13C tracing is being used to understand how metabolic pathways like serine biosynthesis support immune cell proliferation and activation.

These studies, powered by tracers like this compound, are crucial for identifying metabolic vulnerabilities that could be targeted for therapeutic intervention.

Integration with Advanced Spectroscopic and Imaging Techniques

The full potential of this compound as a probe is realized when it is combined with powerful analytical technologies. The integration with advanced spectroscopic and imaging techniques is a rapidly evolving field that promises to provide unprecedented spatial and temporal resolution of metabolic processes.

Key technological integrations include:

Hyperpolarized NMR Spectroscopy: Dynamic Nuclear Polarization (DNP) can enhance the NMR signal of 13C-labeled compounds by several orders of magnitude. Hyperpolarized [1,1-¹³C] acetic anhydride has been successfully used as a "secondary hyperpolarization" agent. In this method, the hyperpolarized anhydride rapidly reacts with biomolecules (like amino acids) to transfer the hyperpolarized 13C label, allowing for their detection with exceptionally high sensitivity in seconds. This technique overcomes the limitations of directly polarizing molecules that have poor solubility or short relaxation times.

Mass Spectrometry Imaging (MSI): MSI allows for the visualization of the spatial distribution of molecules within tissue sections. Combining 13C isotopic labeling with MSI (¹³C-MSI) enables in situ analysis of metabolic flux. This powerful combination can reveal how metabolic pathways are spatially organized within complex tissues, such as plant embryos or tumors, providing insights that are lost in traditional bulk extraction methods.

These integrated approaches are transforming metabolic research from a descriptive to a dynamic and spatially resolved science.

| Technique | Advantage of Integration | Application Example |

| Hyperpolarized ¹³C NMR | >10,000-fold signal enhancement, real-time metabolic tracking | Rapid analysis of N-acetylated amino acid mixtures |

| Mass Spectrometry Imaging (MSI) | Spatial mapping of metabolic activity within tissues | Visualizing ¹³C-labeled metabolites in maize root tips |

Computational Chemistry-Guided Design of 13C-Labeled Probes

Computational modeling is becoming an indispensable tool in modern chemistry and biology. In the context of isotopic tracing, computational methods are being used to optimize experimental design and to create novel probes for specific biological questions.

Future directions in this area involve:

Optimal Experimental Design: Computational workflows are being developed to identify the most informative isotopic labeling strategies for ¹³C-Metabolic Flux Analysis (MFA). These models can simulate labeling patterns for various tracer inputs and predict which experiments will yield the most precise flux estimates, saving time and resources.

FluxML and Modeling Languages: The development of universal modeling languages, such as FluxML, facilitates the standardization and sharing of ¹³C-MFA models, promoting collaboration and reproducibility.

Machine Learning for Structural Elucidation: Machine learning models, combined with quantum chemical calculations of ¹³C NMR chemical shifts, are being developed to aid in the structural and stereochemical assignment of complex organic compounds, which can be products of metabolic transformations of labeled probes.

By leveraging computational power, researchers can move from a trial-and-error approach to a more rational, hypothesis-driven design of isotopic labeling experiments and the probes they employ.

Applications in Advanced Materials Science Research through Isotopic Tagging